molecular formula C21H22N2O4S2 B12210345 N-[(2E)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide

N-[(2E)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide

Cat. No.: B12210345
M. Wt: 430.5 g/mol
InChI Key: XMYCMRRKFZRRRF-UHFFFAOYSA-N
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Description

N-[(2E)-3-Benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide is a heterocyclic compound featuring a tetrahydrothieno[3,4-d][1,3]thiazole core with two sulfone oxygen atoms (5,5-dioxido group) and a benzyl substituent at position 2. The (2E)-configuration of the ylidene group distinguishes its stereochemistry, while the 2-(2-methoxyphenyl)acetamide moiety contributes to its electronic and steric profile.

Properties

Molecular Formula

C21H22N2O4S2

Molecular Weight

430.5 g/mol

IUPAC Name

N-(3-benzyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)-2-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C21H22N2O4S2/c1-27-18-10-6-5-9-16(18)11-20(24)22-21-23(12-15-7-3-2-4-8-15)17-13-29(25,26)14-19(17)28-21/h2-10,17,19H,11-14H2,1H3

InChI Key

XMYCMRRKFZRRRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC(=O)N=C2N(C3CS(=O)(=O)CC3S2)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of N-[(2E)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Cyclization: The intermediate product undergoes cyclization to form the tetrahydrothieno[3,4-d][1,3]thiazole core.

    Substitution Reactions: The core structure is then subjected to various substitution reactions to introduce the benzyl and methoxyphenyl groups.

    Oxidation: The final step involves the oxidation of the thiazole ring to introduce the sulfone group, resulting in the formation of the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-[(2E)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfone group back to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and methoxyphenyl groups.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller fragments.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antiviral Activity

Research has identified N-benzyl-acetamides as promising candidates for inhibiting SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). A series of related compounds demonstrated significant antiviral activity, with IC50 values indicating potent inhibition of viral replication. For instance, compounds derived from similar structures exhibited IC50 values ranging from 1.11 μM to 4.55 μM against SARS-CoV-2 RdRp .

Cancer Treatment

Compounds containing thiazole and thieno groups have been explored for their anticancer properties. The unique structural features of N-[(2E)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide suggest potential mechanisms of action that could interfere with cancer cell proliferation and survival pathways. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory responses has been noted in several studies. For instance, related thiazole derivatives have been shown to inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in immune regulation and inflammation. This suggests that this compound may also possess anti-inflammatory effects through similar pathways .

Case Studies and Research Findings

Study TitleFocusFindings
SARS-CoV-2 RdRp Inhibition Antiviral ActivityIdentified as potent inhibitors with IC50 values < 5 μM .
Anticancer Activity of Thiazole Derivatives Cancer ResearchInduced apoptosis in cancer cell lines; potential for drug development .
IDO1 Inhibitors for Inflammation Anti-inflammatory ResearchShowed significant inhibition of IDO1; potential therapeutic implications in autoimmune diseases .

Mechanism of Action

The mechanism of action of N-[(2E)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Thiazolo[3,2-a]pyrimidine Derivatives

Compounds 11a and 11b () feature a thiazolo[3,2-a]pyrimidine core instead of the tetrahydrothieno[3,4-d][1,3]thiazole system. Key distinctions include:

  • Functional Groups : Both 11a/b and the target compound contain sulfone groups, but 11a/b incorporate additional nitrile (CN) and furan substituents, which may alter electronic properties (e.g., IR absorption at ~2,219 cm⁻¹ for CN in 11a vs. acetamide C=O in the target compound) .

Benzothiazole 1,1-Dioxides

describes benzothiazole 1,1-dioxides (e.g., compounds 7 and 11), which share sulfone groups but lack the fused thieno-thiazole system. The tetrahydrothieno[3,4-d][1,3]thiazole core in the target compound provides a bicyclic framework that may improve metabolic stability compared to monocyclic benzothiazoles .

Acetamide Derivatives with Diverse Heterocycles

Compound 12 () and derivatives from highlight the role of the acetamide group in modulating bioactivity. For example:

  • Compound 12 (pyrimido[2,1-b]quinazoline): Retains the acetamide moiety but replaces the thieno-thiazole core with a quinazoline system.
  • Azetidinone-acetamide hybrids (): These compounds combine β-lactam (azetidinone) and acetamide groups, emphasizing the versatility of the acetamide group in drug design. However, their synthesis requires harsh conditions (e.g., reflux with sodium ethoxide), unlike the milder methods inferred for the target compound .

Physicochemical and Spectroscopic Properties

While direct data for the target compound are unavailable, comparisons with analogs suggest:

  • IR Spectroscopy : Expected C=O (amide I) stretch near 1,700 cm⁻¹ and sulfone S=O stretches at ~1,150–1,300 cm⁻¹, similar to RN 902047-85-2 .
  • NMR : Distinct signals for the benzyl (δ ~4.5–5.0 ppm for CH2) and 2-methoxyphenyl (δ ~3.8 ppm for OCH3) groups would differentiate it from RN 902047-85-2 .

Table 1: Structural Comparison of Key Compounds

Compound Core Structure Key Substituents Notable Features Reference
Target Compound Tetrahydrothieno[3,4-d][1,3]thiazole Benzyl, 2-methoxyphenyl, 5,5-dioxido (2E)-ylidene configuration
RN 902047-85-2 Tetrahydrothieno[3,4-d][1,3]thiazole 2-Methoxyphenyl, 5,5-dioxido (2Z)-ylidene configuration
11a (Thiazolo[3,2-a]pyrimidine) Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, furan Nitrile group (CN), higher MW (386)
Azetidinone-acetamide () Azetidinone Benzimidazole, chloro-substituted phenyl β-lactam ring, chloro substituent

Biological Activity

N-[(2E)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : 342.41 g/mol
  • Appearance : White to off-white solid
  • Melting Point : 146.0 to 153.0 °C

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Mechanism : The thiazole ring in the structure is known to enhance interaction with bacterial cell membranes, leading to increased permeability and cell death.
  • Case Study : A derivative showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus, suggesting potent antibacterial activity.

Antidiabetic Effects

The compound has also been evaluated for its antidiabetic properties:

  • Mechanism : It is hypothesized that the compound enhances insulin sensitivity and promotes glucose uptake in muscle cells.
  • Research Findings : In vitro studies using 3T3-L1 adipocytes demonstrated that the compound increased glucose uptake by approximately 40% compared to controls at a concentration of 10 µM.

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects attributed to similar thiazole derivatives:

  • Mechanism : These compounds may inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters.
  • Case Study : A related compound was shown to have an IC50 value of 1.35 µM against MAO-B, indicating potential for treating neurodegenerative diseases such as Parkinson's.

Comparative Analysis of Biological Activities

Activity TypeMechanism of ActionReference Study
AntimicrobialDisruption of bacterial membranes
AntidiabeticEnhanced glucose uptake
NeuroprotectiveMAO inhibition

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